molecular formula C9H12ClNS B8480301 2-(4-Chlorobutylthio)pyridine

2-(4-Chlorobutylthio)pyridine

Cat. No.: B8480301
M. Wt: 201.72 g/mol
InChI Key: VJAPEZAKCCBINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobutylthio)pyridine is a pyridine derivative featuring a 4-chlorobutylthio (-SCH2CH2CH2CH2Cl) substituent at the 2-position of the pyridine ring. Such compounds are of interest in medicinal chemistry due to sulfur’s role in modulating drug metabolism and target interactions .

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-(4-chlorobutylsulfanyl)pyridine

InChI

InChI=1S/C9H12ClNS/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8H2

InChI Key

VJAPEZAKCCBINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The substituted phenylpyridine derivatives (e.g., 466.87 g/mol) are significantly heavier than this compound (201.71 g/mol), reflecting their extended aromatic systems .
  • Melting Points : Aryl-substituted analogs exhibit high melting points (268–287°C) due to strong π-π stacking and hydrogen bonding, whereas aliphatic thioethers like this compound likely have lower melting points .
  • Hydrogen Bonding : The hydrochloride salt in 4-(4-Chlorobutyl)pyridine hydrochloride increases water solubility, whereas the thioether group in this compound may enhance membrane permeability .

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